4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core linked to a benzoxazole moiety. This compound is of significant interest in the fields of medicinal chemistry and material science due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of action
Benzoxazole derivatives are known to interact with a variety of biological targets. For instance, they have been found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . They are also known for their antifungal, antiallergic, antitumoral, and antiparasitic activity .
Mode of action
The exact mode of action can vary depending on the specific benzoxazole derivative and its target. For example, some benzoxazole derivatives may inhibit certain enzymes, while others may interact with specific receptors or other cellular components .
Biochemical pathways
Again, the affected pathways can vary widely. Some benzoxazole derivatives may affect signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzoxazole derivatives can vary depending on the specific compound. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects can include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of benzoxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole moiety can be synthesized from 2-aminophenol and an appropriate aldehyde under reflux conditions in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole and benzamide moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antibacterial and anticancer activities.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as optical brighteners and sensors.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar structural features but lacking the benzamide moiety.
Benzothiazole: Similar to benzoxazole but with a sulfur atom instead of oxygen.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in benzoxazole.
Uniqueness
4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is unique due to its combined benzamide and benzoxazole structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3/c30-25(18-6-2-1-3-7-18)19-10-12-20(13-11-19)26(31)28-22-16-14-21(15-17-22)27-29-23-8-4-5-9-24(23)32-27/h1-17H,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJISLJUKMRSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.